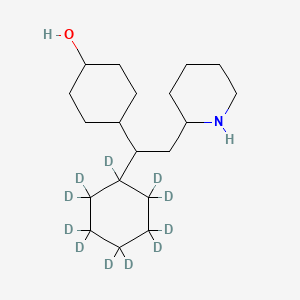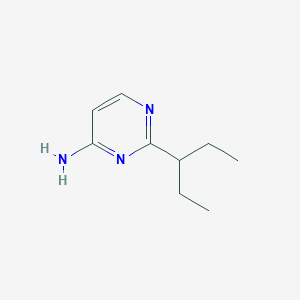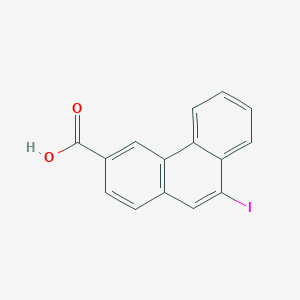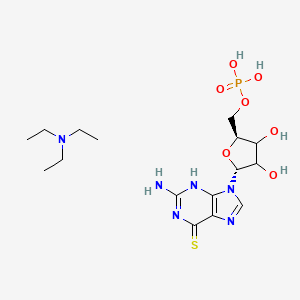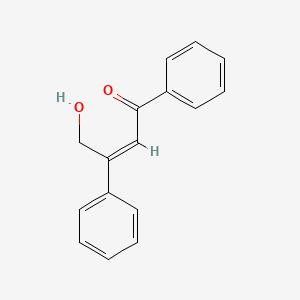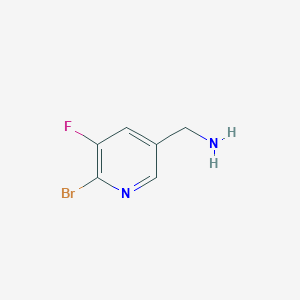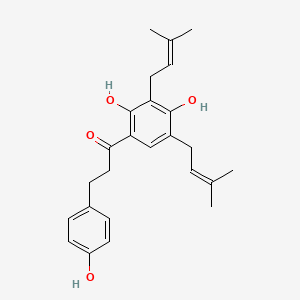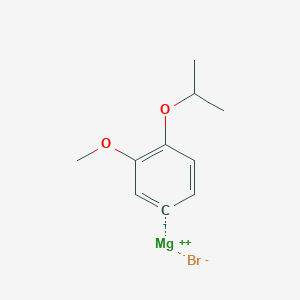
magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide is an organometallic compound that features a magnesium atom bonded to a bromide ion and an aromatic ring substituted with methoxy and propan-2-yloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide typically involves the reaction of 1-methoxy-2-propan-2-yloxybenzene with magnesium in the presence of a bromide source. This process is akin to the formation of Grignard reagents, where magnesium inserts itself between the carbon and bromine atoms . The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive intermediate from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems to control temperature, pressure, and reactant flow rates would be essential to maintain the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen exchange reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an acid workup.
Substitution Reactions: Often carried out with halogenating agents like iodine or chlorine.
Oxidation and Reduction: Requires oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Halogenated Aromatics: Result from substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Applications De Recherche Scientifique
Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Could be used in the development of new materials with unique properties.
Catalysis: May serve as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action for magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then interact with various electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Grignard Reagents: Similar in structure and reactivity, used widely in organic synthesis.
Organolithium Compounds: Another class of organometallic reagents with similar applications but different reactivity profiles.
Organoboron Compounds: Used in Suzuki-Miyaura coupling reactions, offering different reactivity and selectivity.
Uniqueness
Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C10H13BrMgO2 |
|---|---|
Poids moléculaire |
269.42 g/mol |
Nom IUPAC |
magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide |
InChI |
InChI=1S/C10H13O2.BrH.Mg/c1-8(2)12-10-7-5-4-6-9(10)11-3;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
AZVPNJRCONJULD-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=C(C=[C-]C=C1)OC.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)
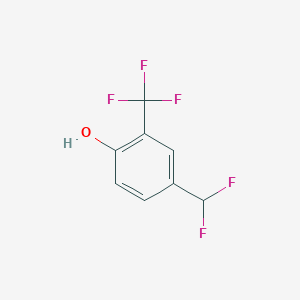
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
